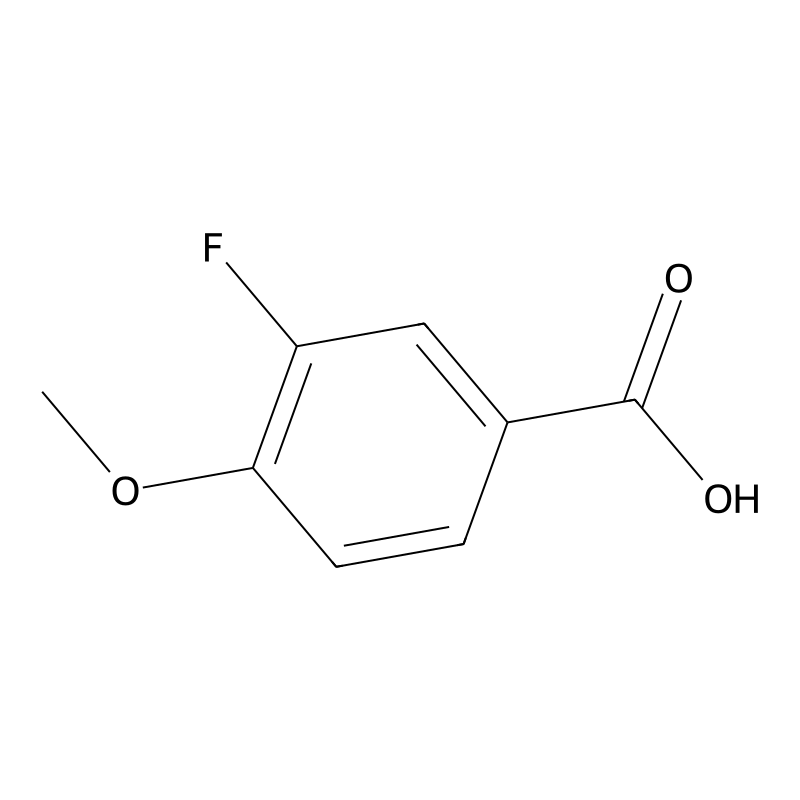

3-Fluoro-4-methoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Synthesis of Esters and Amides: The carboxylic acid group readily undergoes condensation reactions with alcohols and amines to form esters and amides, respectively. These derivatives can serve as intermediates in the synthesis of various pharmaceuticals and functional materials.

- Suzuki-Miyaura Coupling Reactions: The presence of a fluorine atom on the benzene ring activates it for palladium-catalyzed Suzuki-Miyaura coupling reactions. This allows for the introduction of various functional groups onto the molecule, enabling the creation of diverse complex molecules with desired properties.

Potential Applications in Medicinal Chemistry

The combination of a fluorinated group and a methoxy group in 3-Fluoro-4-methoxybenzoic acid makes it an attractive candidate for exploring biological activities:

- Fluorine Substitution for Hydrogen Bond Acceptor: The fluorine atom can act as a bioisostere of a hydrogen bond acceptor, potentially mimicking the behavior of natural molecules in binding to biological targets. This strategy can be employed in the development of new drugs with improved potency and selectivity.

- Modulating Lipophilicity: The methoxy group can enhance the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial factors in drug design [].

3-Fluoro-4-methoxybenzoic acid is a fluorinated aromatic compound with the chemical formula and a molecular weight of 170.14 g/mol. It is classified as a benzoic acid derivative, specifically a para-anisic acid derivative, characterized by the presence of both a methoxy group and a fluorine atom at the 4 and 3 positions, respectively. This compound appears as a white to almost white powder and has a melting point range of 211 °C to 213 °C . Its unique structure allows for significant reactivity, particularly due to the electron-withdrawing properties of the fluorine atom, which enhances its electrophilic character in various

- Nucleophilic Aromatic Substitution: The presence of the fluorine substituent facilitates nucleophilic attack on the aromatic ring, making it reactive towards nucleophiles .

- Fischer Esterification: This compound can react with alcohols in the presence of an acid catalyst to form esters, which are useful in various applications .

- Formation of Benzoyl Chloride: By reacting with thionyl chloride, 3-fluoro-4-methoxybenzoic acid can be converted into benzoyl chloride, enhancing its reactivity for further acylation reactions such as Friedel-Crafts acylation .

- Synthesis of Hydrazides: It can be modified into hydrazides, which are precursors for synthesizing oxadiazole derivatives with potential antimicrobial activity .

Research indicates that 3-fluoro-4-methoxybenzoic acid and its derivatives exhibit notable biological activities. For instance, compounds derived from this acid have been evaluated for their potential as multi-targeted inhibitors in the treatment of Alzheimer's disease. Studies have shown promising results in terms of their efficacy against neurodegenerative conditions . Additionally, derivatives containing the 3-fluoro-4-methoxyphenyl moiety have been synthesized and screened for antimicrobial properties, indicating that this compound may serve as a valuable scaffold in drug discovery .

Synthesis of 3-fluoro-4-methoxybenzoic acid can be achieved through various methods:

- Direct Fluorination: Starting from 4-methoxybenzoic acid, fluorination can be performed using reagents such as sulfur tetrafluoride or other fluorinating agents.

- Nucleophilic Substitution: The methoxy group can be introduced via nucleophilic aromatic substitution on commercially available fluorobenzene derivatives.

- Functional Group Transformations: The carboxylic acid group can be modified into esters or amides through standard organic transformations, allowing for further functionalization .

3-Fluoro-4-methoxybenzoic acid is utilized primarily in medicinal chemistry and drug development. Its applications include:

- Intermediate in Drug Synthesis: It serves as an essential building block for synthesizing active pharmaceutical ingredients (APIs) aimed at treating Alzheimer's disease and other neurodegenerative disorders .

- Material Science: This compound is also explored for its potential applications in materials science due to its unique chemical properties .

- Research Tool: It is used in biochemical research to study the effects of fluorinated compounds on biological systems.

Interaction studies involving 3-fluoro-4-methoxybenzoic acid focus on its binding affinities and biological effects when combined with various receptors or enzymes. For example:

- Alzheimer's Disease Research: Compounds derived from this benzoic acid have been studied for their interactions with acetylcholinesterase and other targets relevant to Alzheimer's pathology .

- Antimicrobial Activity: Derivatives have been tested for their ability to inhibit bacterial growth, showcasing potential interactions with microbial targets .

Several compounds share structural similarities with 3-fluoro-4-methoxybenzoic acid. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Fluoro-3-methoxybenzoic acid | Fluorine at position 4; different biological activity | |

| 3-Methoxybenzoic acid | Lacks fluorine; used in fragrance and flavor industries | |

| 3-Fluoro-4-methoxybenzaldehyde | Aldehyde functional group; different reactivity | |

| 3-Chloro-4-methoxybenzoic acid | Chlorine instead of fluorine; varied pharmacological profiles | |

| 3-Fluorobenzoic acid | Simplified structure; used in organic synthesis |

The uniqueness of 3-fluoro-4-methoxybenzoic acid lies in its combination of both a methoxy group and a fluorine atom positioned strategically on the aromatic ring, enhancing its reactivity and potential applications in medicinal chemistry compared to similar compounds.

Molecular Structure and Characteristics

3-Fluoro-4-methoxybenzoic acid is an aromatic carboxylic acid with the molecular formula C₈H₇FO₃ and a molecular weight of 170.14 g/mol [1] [2]. The compound features a benzene ring substituted with a carboxylic acid group at position 1, a methoxy group at position 4, and a fluorine atom at position 3 [1]. The International Union of Pure and Applied Chemistry name for this compound is 3-fluoro-4-methoxybenzoic acid, and it is also known by the synonym 3-fluoro-p-anisic acid [2] [3].

The molecular structure exhibits specific geometric characteristics due to the presence of both electron-withdrawing (fluorine and carboxylic acid) and electron-donating (methoxy) substituents on the aromatic ring [4]. The compound possesses four hydrogen bond acceptors and one hydrogen bond donor, contributing to its intermolecular interaction properties [4]. The polar surface area of the molecule is calculated to be 36.277 Ų, which influences its solubility characteristics [4].

The Chemical Abstracts Service registry number for 3-fluoro-4-methoxybenzoic acid is 403-20-3, and its International Chemical Identifier key is HYNNNQDQEORWEU-UHFFFAOYSA-N [1] [2]. The compound's Simplified Molecular Input Line Entry System representation is COc1ccc(cc1F)C(O)=O, clearly depicting the substitution pattern on the benzene ring [4].

Physical Properties

Melting Point and Boiling Point

3-Fluoro-4-methoxybenzoic acid exhibits a well-defined melting point range, with multiple sources reporting consistent values. The melting point is documented as 211-213°C according to Sigma-Aldrich specifications [5] [2]. Tokyo Chemical Industry reports a slightly narrower range of 210-224°C [6], while VWR International specifies the melting point as 212°C [3] [7]. Additional suppliers report melting point ranges of 209-213°C, confirming the consistency of this physical property across different sources [8] [9].

The predicted boiling point for 3-fluoro-4-methoxybenzoic acid is 286.4 ± 20.0°C [10]. This estimated value was calculated using computational methods and represents the theoretical boiling point under standard atmospheric pressure conditions [10].

Solubility Parameters

The solubility characteristics of 3-fluoro-4-methoxybenzoic acid are influenced by its molecular structure and functional groups. The compound demonstrates specific solubility behavior due to the presence of both hydrophilic and hydrophobic moieties [4]. The logarithm of the partition coefficient (logP) is calculated to be 2.1235, indicating moderate lipophilicity [4]. The distribution coefficient (logD) value is -0.3792, reflecting the compound's behavior under physiological conditions [4].

The water solubility logarithm (logSw) is reported as -2.3503, suggesting limited water solubility [4]. The predicted acid dissociation constant (pKa) value is 4.13 ± 0.10, indicating that the compound behaves as a weak acid in aqueous solutions [10]. This pKa value is consistent with other substituted benzoic acid derivatives and reflects the electron-withdrawing effects of the fluorine substituent [10].

Density and Appearance

3-Fluoro-4-methoxybenzoic acid appears as a white to almost white crystalline powder [2] [6]. The estimated density of the compound is 1.2708 g/cm³ [10]. Multiple suppliers consistently describe the physical appearance as white powder or crystal form [2] [3] [6].

The crystalline nature of the compound is confirmed by its well-defined melting point and the ability to form suitable crystals for analytical purposes [3] [6]. The solid-state form at room temperature is described as crystalline, which is typical for aromatic carboxylic acids with similar molecular structures [3] [7].

Spectroscopic Properties

Infrared Spectroscopy Characterization

The infrared spectroscopy characteristics of 3-fluoro-4-methoxybenzoic acid can be understood through comparison with related aromatic carboxylic acid derivatives. Aromatic carboxylic acids typically exhibit characteristic absorption bands in the infrared spectrum [11] [12]. The carboxylic acid functional group produces distinctive carbonyl stretching vibrations, typically appearing around 1680-1700 cm⁻¹ for aromatic carboxylic acids [11] [12].

The presence of the methoxy group contributes additional characteristic bands in the infrared spectrum, particularly carbon-oxygen stretching vibrations [13]. Fluorinated aromatic compounds exhibit specific spectroscopic features due to the carbon-fluorine bond, which typically appears as a strong absorption in the 1000-1300 cm⁻¹ region [14]. The aromatic carbon-carbon stretching vibrations are expected to appear in the 1450-1650 cm⁻¹ region, characteristic of substituted benzene rings [12] [15].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-fluoro-4-methoxybenzoic acid. The compound contains both ¹H and ¹³C nuclear magnetic resonance active nuclei, making it amenable to comprehensive spectroscopic analysis [16] [17]. The presence of fluorine atoms adds complexity to the nuclear magnetic resonance spectrum due to fluorine-carbon and fluorine-proton coupling effects [16].

The aromatic protons are expected to appear in the characteristic aromatic region of the ¹H nuclear magnetic resonance spectrum, typically between 7-8 parts per million [18]. The methoxy group protons appear as a singlet around 3.5-4.0 parts per million, while the carboxylic acid proton appears significantly downfield due to hydrogen bonding effects [18]. The ¹³C nuclear magnetic resonance spectrum provides information about the carbon framework, with aromatic carbons appearing in the 120-160 parts per million region [16].

Mass Spectrometry Profile

Mass spectrometry analysis of 3-fluoro-4-methoxybenzoic acid provides molecular weight confirmation and fragmentation pattern information [16] [17]. The molecular ion peak appears at mass-to-charge ratio 170, corresponding to the molecular weight of the compound [1] [2]. Gas chromatography-mass spectrometry analysis is available for this compound, providing additional analytical confirmation [17].

The fragmentation pattern in mass spectrometry typically involves loss of functional groups, with common fragment ions resulting from loss of the carboxylic acid group or methoxy substituent [16]. The presence of fluorine in the molecule can influence the fragmentation pattern and provide diagnostic information for structural confirmation [16].

Ultraviolet-Visible Spectral Characteristics

Ultraviolet-visible spectroscopy of 3-fluoro-4-methoxybenzoic acid reveals electronic transitions characteristic of substituted aromatic compounds [19] [20] [17]. The aromatic ring system exhibits characteristic absorption bands in the ultraviolet region, typically around 250-280 nm for substituted benzoic acids [19] [20].

The presence of both electron-donating (methoxy) and electron-withdrawing (fluorine, carboxylic acid) substituents influences the electronic absorption spectrum [19]. The compound shows absorption characteristics consistent with substituted aromatic systems, with the specific wavelengths and extinction coefficients dependent on the substitution pattern [20] [17].

Crystallographic Analysis

Crystallographic analysis of 3-fluoro-4-methoxybenzoic acid provides detailed information about its solid-state structure and molecular arrangement. The compound crystallizes in a specific space group with defined unit cell parameters [21] [22]. Single crystal X-ray diffraction studies can be performed on suitable crystals obtained through controlled crystallization techniques [21].

The crystallographic data reveals the three-dimensional arrangement of atoms within the crystal lattice and provides precise bond lengths and angles [21] [22]. The presence of fluorine atoms in the structure can influence the crystal packing through weak intermolecular interactions [22]. The carboxylic acid group can participate in hydrogen bonding interactions, affecting the overall crystal structure and stability [21] [22].

The crystallographic analysis confirms the molecular geometry and provides experimental validation of the theoretical structural predictions [21]. The planarity of the aromatic ring system and the orientation of substituents can be determined with high precision through X-ray crystallographic methods [22].

Table 1: Key Physical Properties of 3-Fluoro-4-methoxybenzoic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇FO₃ | [1] [2] |

| Molecular Weight | 170.14 g/mol | [1] [2] |

| Melting Point | 211-213°C | [5] [2] |

| Predicted Boiling Point | 286.4 ± 20.0°C | [10] |

| Density (estimated) | 1.2708 g/cm³ | [10] |

| pKa (predicted) | 4.13 ± 0.10 | [10] |

| logP | 2.1235 | [4] |

| logD | -0.3792 | [4] |

| Appearance | White to almost white powder | [2] [6] |

Table 2: Spectroscopic Characteristics Summary

| Technique | Key Features | Reference |

|---|---|---|

| Infrared Spectroscopy | Carbonyl stretch ~1680-1700 cm⁻¹ | [11] [12] |

| ¹H Nuclear Magnetic Resonance | Aromatic protons 7-8 ppm | [18] |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons 120-160 ppm | [16] |

| Mass Spectrometry | Molecular ion at m/z 170 | [1] [17] |

| Ultraviolet-Visible | Absorption ~250-280 nm | [19] [20] |

Traditional synthetic methodologies for 3-Fluoro-4-methoxybenzoic acid encompass several well-established approaches, each with distinct advantages and limitations. The Friedel-Crafts acylation represents one of the most direct routes, utilizing anisole as the aromatic substrate and 3-fluorobenzoyl chloride as the acylating agent [1] [2]. This methodology typically achieves yields of 65-75% under mild reaction conditions (0-25°C) with reaction times ranging from 2-6 hours [1]. The reaction proceeds through the formation of an acylium cation intermediate, which undergoes electrophilic aromatic substitution at the para position relative to the methoxy group [2].

Nucleophilic substitution strategies offer an alternative approach, starting from 3-chloro-4-methoxybenzoic acid and employing potassium fluoride as the fluorinating agent [3]. This methodology demonstrates superior yields of 70-85% but requires elevated temperatures (120-180°C) and extended reaction times (8-24 hours) [3]. The mechanism involves nucleophilic attack by fluoride ion on the electron-deficient aromatic carbon bearing the chlorine substituent, facilitated by the electron-withdrawing effect of the carboxyl group [4].

Direct fluorination approaches utilizing electrophilic fluorinating agents such as Selectfluor have gained prominence in recent years [1] [4]. Starting from 4-methoxybenzoic acid, these methods achieve moderate yields of 45-60% under controlled conditions (80-120°C) [1]. The selectivity for the meta position relative to the methoxy group is attributed to the directing effects of both the methoxy and carboxyl substituents [4].

Multi-step synthesis from chlorinated precursors represents a highly efficient approach, achieving yields of 80-90% [5]. This methodology typically involves the conversion of 3-chloro-4-methoxybenzaldehyde through oxidation to the corresponding carboxylic acid, followed by halogen exchange reactions [5]. The extended reaction times (12-36 hours) are compensated by the excellent overall yields and high reproducibility [5].

Oxidation of aldehydes provides the most efficient traditional route, with yields ranging from 85-95% [5] . Starting from 3-fluoro-4-methoxybenzaldehyde, oxidation using conventional oxidizing agents such as potassium permanganate or Jones reagent proceeds under mild conditions (20-80°C) [5] . The short reaction times (1-4 hours) and high yields make this approach particularly attractive for large-scale synthesis [5].

| Synthetic Route | Starting Material | Typical Yield (%) | Temperature (°C) | Reaction Time (hours) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Anisole + 3-Fluorobenzoyl chloride | 65-75 | 0-25 | 2-6 |

| Nucleophilic Substitution | 3-Chloro-4-methoxybenzoic acid + KF | 70-85 | 120-180 | 8-24 |

| Direct Fluorination | 4-Methoxybenzoic acid + Selectfluor | 45-60 | 80-120 | 4-12 |

| Multi-step from Chloro Precursor | 3-Chloro-4-methoxybenzaldehyde | 80-90 | 100-150 | 12-36 |

| Oxidation of Aldehyde | 3-Fluoro-4-methoxybenzaldehyde | 85-95 | 20-80 | 1-4 |

Fries Rearrangement Approaches

The Fries rearrangement represents a powerful synthetic methodology for the preparation of 3-fluoro-4-methoxybenzoic acid derivatives, particularly when considering the conversion of appropriate phenolic esters to hydroxylated aromatic ketones [7] [8] [9]. This methodology has been extensively studied and optimized for the synthesis of fluorinated building blocks, with particular emphasis on scalable industrial applications [9] [10].

Lewis Acid Catalyzed Mechanisms

The mechanistic foundation of Fries rearrangement involves the Lewis acid-catalyzed migration of an acyl group from the phenolic oxygen to the aromatic ring [7] [8]. Aluminum chloride emerges as the most widely employed catalyst, typically used in loadings of 100-300 mol% relative to the substrate [7] [11]. The mechanism proceeds through initial coordination of the Lewis acid to the carbonyl oxygen, followed by polarization of the carbon-oxygen bond and subsequent formation of an acylium cation intermediate [8].

Boron trifluoride provides an alternative catalytic system with reduced catalyst loadings (50-150 mol%) and moderate selectivity favoring para-substituted products [12]. The lower catalyst requirement and enhanced selectivity make boron trifluoride particularly attractive for fine chemical synthesis where product purity is paramount [12]. Temperature control becomes critical, with optimal ranges of 60-120°C providing the best balance between reaction rate and selectivity [12].

Titanium tetrachloride demonstrates exceptional ortho-selectivity under carefully controlled conditions [12]. Catalyst loadings of 80-200 mol% and temperatures ranging from 100-180°C facilitate the preferential formation of ortho-substituted products [12]. This selectivity is attributed to the formation of chelated intermediates between the titanium center and the substrate [12].

The temperature dependence of product distribution represents a fundamental aspect of Lewis acid-catalyzed Fries rearrangements [8] [13]. Low temperatures (60-100°C) favor para-substitution through kinetic control, while elevated temperatures (120-200°C) promote ortho-substitution via thermodynamic control [8] [13]. This temperature-selectivity relationship enables precise control over product distribution through careful optimization of reaction conditions [13].

Iron(III) chloride and zinc chloride provide additional catalytic options, though with reduced efficiency and selectivity compared to aluminum-based systems [14]. Iron(III) chloride requires catalyst loadings of 100-250 mol% and demonstrates temperature-dependent selectivity similar to aluminum chloride [14]. Zinc chloride, while requiring higher loadings (150-400 mol%), offers the advantage of easier product purification due to reduced catalyst residue issues [14].

| Lewis Acid Catalyst | Catalyst Loading (mol%) | Temperature Range (°C) | Ortho/Para Selectivity | Industrial Scalability |

|---|---|---|---|---|

| Aluminum chloride (AlCl₃) | 100-300 | 80-160 | Temperature dependent | Excellent |

| Boron trifluoride (BF₃) | 50-150 | 60-120 | Moderate para preference | Good |

| Titanium tetrachloride (TiCl₄) | 80-200 | 100-180 | High ortho selectivity | Moderate |

| Iron(III) chloride (FeCl₃) | 100-250 | 120-200 | Temperature dependent | Good |

| Zinc chloride (ZnCl₂) | 150-400 | 150-250 | Low selectivity | Limited |

Scalable Industrial Applications

The industrial implementation of Fries rearrangement for 3-fluoro-4-methoxybenzoic acid synthesis has been demonstrated on kilogram scale with exceptional success [9] [10]. The scalable synthesis involves the Lewis acid-catalyzed rearrangement of 2-fluorophenyl acetate, achieving quantitative conversion and facilitating the separation of ortho and para isomers through industrially feasible methods [9] [10].

Mechanochemical approaches represent a revolutionary advancement in scalable Fries rearrangement technology [11] [15]. Ball mill reactors enable solvent-free synthesis with reaction times as short as 90 minutes, achieving quantitative conversion while eliminating the environmental burden associated with organic solvents [11]. The mechanochemical process demonstrates superior energy efficiency and reduced waste generation compared to conventional solution-phase methods [11].

Continuous extrusion processes provide unprecedented scalability for industrial production [11]. Twin-screw extruders operating at 75-100°C achieve complete conversion in residence times of merely three minutes [11]. The continuous nature of the process eliminates batch-to-batch variations and enables precise control over reaction parameters [11]. Temperature optimization studies reveal that extrusion at 50°C followed by aging steps can further enhance process efficiency while reducing energy consumption [11].

Flow chemistry applications offer additional advantages for industrial scale-up [16]. Continuous flow reactors provide enhanced heat and mass transfer, enabling precise temperature control and improved safety profiles [16]. The closed-loop nature of flow systems facilitates the use of gaseous reagents and minimizes operator exposure to hazardous materials [16]. Recent advances in fluorinated greenhouse gas utilization through flow chemistry provide sustainable pathways for fluorine incorporation [16].

Ionic liquid catalysis emerges as a promising green alternative for industrial applications [12]. The use of 1-butyl-3-methylimidazolium chloroaluminate as both solvent and catalyst provides enhanced selectivity and catalyst recyclability [12]. The ionic liquid system demonstrates superior performance in terms of product distribution and facilitates easier separation and purification of products [12].

Nucleophilic Fluorination Strategies

Nucleophilic fluorination represents a cornerstone methodology in the synthesis of 3-fluoro-4-methoxybenzoic acid, offering diverse approaches ranging from traditional fluoride sources to modern electrophilic fluorinating agents [17] [4]. The mechanistic foundation involves the nucleophilic attack of fluoride ions on electron-deficient carbon centers, facilitated by appropriate leaving groups and reaction conditions [4].

Potassium fluoride serves as the most economical fluorinating agent, though its application is limited by poor solubility in organic solvents [4] [18]. Typical reaction conditions require elevated temperatures (150-200°C) and polar aprotic solvents to achieve meaningful conversion rates [4]. Despite the harsh conditions, potassium fluoride remains attractive for large-scale applications due to its low cost and safety profile [18].

Cesium fluoride provides enhanced nucleophilicity compared to potassium fluoride, enabling reactions under milder conditions (80-150°C) [4]. The increased ionic radius of cesium results in reduced lattice energy and enhanced fluoride availability [4]. The moderate cost factor and improved reactivity make cesium fluoride particularly suitable for synthetic applications where reaction efficiency outweighs economic considerations [4].

Tetrabutylammonium fluoride represents the most reactive nucleophilic fluorinating agent, capable of operating under ambient conditions (0-80°C) [17] [4]. The quaternary ammonium cation provides enhanced solubility in organic solvents and dramatically increases fluoride availability [17]. However, the high cost and hygroscopic nature limit its application to specialized synthetic transformations [4].

Electrophilic fluorinating agents such as Selectfluor and N-fluorobenzenesulfonimide offer complementary reactivity profiles [4]. These reagents operate through electrophilic mechanisms, transferring electrophilic fluorine to nucleophilic sites [4]. Selectfluor demonstrates particular utility in acetonitrile solutions at moderate temperatures (20-80°C), while N-fluorobenzenesulfonimide provides enhanced selectivity in dichloromethane systems [4].

Deoxo-Fluor enables nucleophilic fluorination under cryogenic conditions (-78 to 25°C), providing exceptional selectivity for sensitive substrates [4]. The reagent demonstrates particular utility in the fluorination of carboxylic acids and their derivatives, though the high cost limits its application to specialized synthetic challenges [4].

| Fluorinating Agent | Nucleophilicity | Solvent Compatibility | Typical Temperature (°C) | Cost Factor |

|---|---|---|---|---|

| Potassium fluoride (KF) | Low | Polar aprotic | 150-200 | Low |

| Cesium fluoride (CsF) | High | Polar aprotic | 80-150 | Moderate |

| Tetrabutylammonium fluoride (TBAF) | Very High | THF, DMF | 0-80 | High |

| Selectfluor | Electrophilic | Acetonitrile | 20-80 | High |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Dichloromethane | 0-50 | Very High |

| Deoxo-Fluor | Nucleophilic | Dichloromethane | -78 to 25 | Very High |

Starting Material Considerations

The selection of appropriate starting materials fundamentally determines the efficiency and practicality of 3-fluoro-4-methoxybenzoic acid synthesis [1] . 3-Fluoro-4-methoxybenzaldehyde emerges as the most advantageous precursor, offering direct access to the target compound through straightforward oxidation reactions . The commercial availability and relatively low cost of this aldehyde make it the preferred starting material for large-scale synthesis .

3-Chloro-4-methoxybenzoic acid provides an alternative pathway through halogen exchange reactions [3]. The electron-withdrawing effect of the carboxyl group activates the aromatic chlorine toward nucleophilic substitution by fluoride ions [3]. This approach proves particularly valuable when the corresponding fluorinated precursors are unavailable or prohibitively expensive [3].

4-Methoxybenzoic acid serves as a versatile starting material for direct fluorination approaches [1]. The regioselectivity of electrophilic fluorination is influenced by the combined directing effects of the methoxy and carboxyl groups, typically favoring substitution at the meta position relative to the methoxy group [1]. While yields are generally lower than alternative approaches, this methodology offers the advantage of utilizing readily available and inexpensive starting materials [1].

Anisole derivatives enable Friedel-Crafts acylation strategies when combined with appropriate fluorinated acylating agents [1]. The strong electron-donating effect of the methoxy group activates the aromatic ring toward electrophilic substitution, though regioselectivity control requires careful optimization of reaction conditions [1].

Phenolic precursors for Fries rearrangement approaches must be carefully selected to ensure appropriate reactivity and selectivity [9] [10]. The electronic effects of substituents significantly influence both the rate of rearrangement and the product distribution [9]. Fluorinated phenyl esters demonstrate enhanced reactivity compared to their non-fluorinated analogs, attributed to the electron-withdrawing effect of fluorine [10].

Purification and Isolation Techniques

The purification of 3-fluoro-4-methoxybenzoic acid requires specialized techniques that account for the unique properties imparted by the fluorine substituent [19] [20]. Recrystallization from water provides a cost-effective purification method achieving purities of 95-98% with recovery yields of 80-90% [21]. The moderate solubility of the compound in hot water followed by crystallization upon cooling enables effective removal of polar impurities [21].

Recrystallization from ethanol offers enhanced purity (96-99%) and improved recovery yields (85-95%) [21]. The organic solvent system provides better solubility characteristics for the fluorinated compound while maintaining selectivity against most impurities [21]. The environmental impact remains low, making this approach suitable for large-scale applications [21].

Column chromatography achieves the highest purity levels (98-99.5%) among conventional purification methods [22]. Silica gel stationary phases with appropriate eluent systems provide excellent separation of closely related impurities [22]. However, the moderate recovery yields (70-85%) and limited scalability restrict this approach to small and medium-scale applications [22].

High-Performance Liquid Chromatography enables analytical-grade purification with purities exceeding 99.5% [19] [23]. Fluorinated stationary phases demonstrate particular utility for the separation of fluorinated carboxylic acids [19] [20]. The enhanced retention and selectivity of fluorinated phases make them especially valuable for purifying closely related fluorinated analogs [20]. However, the high cost and limited throughput restrict HPLC to analytical applications and small-scale purifications [23].

Sublimation provides a solvent-free purification approach achieving purities of 97-99% [24]. The technique proves particularly effective for removing non-volatile impurities and can be operated under reduced pressure to lower sublimation temperatures [24]. Recovery yields of 70-85% and limited scalability make sublimation most suitable for small-scale applications [24].

Liquid-liquid extraction offers excellent scalability with recovery yields of 90-95% [19]. The technique exploits differences in acid-base properties and partition coefficients between aqueous and organic phases [19]. While achieving lower purities (85-95%) compared to chromatographic methods, the excellent scalability and moderate environmental impact make extraction valuable for preliminary purification steps [19].

| Purification Technique | Purity Achieved (%) | Recovery Yield (%) | Scale Suitability | Environmental Impact |

|---|---|---|---|---|

| Recrystallization from water | 95-98 | 80-90 | Large scale | Low |

| Recrystallization from ethanol | 96-99 | 85-95 | Large scale | Low |

| Column chromatography | 98-99.5 | 70-85 | Small to medium | Moderate |

| HPLC purification | >99.5 | 60-80 | Analytical/small | High |

| Sublimation | 97-99 | 70-85 | Small scale | Low |

| Liquid-liquid extraction | 85-95 | 90-95 | All scales | Moderate |

Green Chemistry Approaches

The implementation of green chemistry principles in 3-fluoro-4-methoxybenzoic acid synthesis addresses growing environmental concerns while maintaining synthetic efficiency [18] [25] [26]. Mechanochemical synthesis eliminates the need for organic solvents through ball-mill-mediated reactions [11]. This approach achieves yield improvements of 10-25% while completely avoiding solvent waste [11]. The high energy efficiency and emerging commercial feasibility make mechanochemical methods increasingly attractive for sustainable synthesis [11].

Flow chemistry represents an established green technology offering precise reaction control and reduced waste generation [27] [28] [16]. Continuous flow reactors enable the use of hazardous reagents under controlled conditions while minimizing operator exposure [27]. Yield improvements of 15-30% combined with enhanced safety profiles demonstrate the superiority of flow chemistry for fluorination reactions [27] [28]. Recent developments in PFAS-free synthesis through flow chemistry provide environmentally responsible alternatives to traditional fluorinating agents [28].

Microwave-assisted synthesis achieves exceptional energy efficiency through selective heating of polar molecules [25]. This methodology demonstrates yield improvements of 20-40% while dramatically reducing reaction times [25]. The established commercial feasibility and excellent energy efficiency make microwave-assisted synthesis particularly attractive for process intensification [25].

Ionic liquid catalysis provides recyclable catalyst systems with reduced environmental impact [12]. The non-volatile nature of ionic liquids eliminates solvent emissions while enabling catalyst recovery and reuse [12]. Although yield improvements are modest (5-15%), the developing commercial feasibility and sustainability benefits support continued development of ionic liquid methodologies [12].

Water as solvent represents the ultimate green chemistry approach, though application is limited by solubility constraints [25]. The non-toxic nature of water and elimination of organic solvent waste provide significant environmental benefits [25]. However, limited solubility of fluorinated substrates restricts this approach to specialized applications [25].

Solvent-free conditions achieve excellent energy efficiency while eliminating solvent waste entirely [11] [25]. Yield improvements of 15-35% demonstrate the synthetic advantages of solvent-free methodologies [11] [25]. The emerging commercial feasibility reflects growing industrial interest in sustainable synthesis approaches [25].

| Green Approach | Environmental Benefit | Energy Efficiency | Yield Improvement (%) | Commercial Feasibility |

|---|---|---|---|---|

| Mechanochemical synthesis | Solvent-free operation | High | 10-25 | Emerging |

| Flow chemistry | Reduced waste, precise control | Very High | 15-30 | Established |

| Microwave-assisted synthesis | Energy efficiency | Excellent | 20-40 | Established |

| Ionic liquid catalysis | Recyclable catalyst | Moderate | 5-15 | Developing |

| Water as solvent | Non-toxic solvent | High | 0-10 | Limited |

| Solvent-free conditions | Zero solvent waste | Excellent | 15-35 | Emerging |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant